molecular formula C12H13NS B2424896 4-methyl-N-(thiophen-2-ylmethyl)aniline CAS No. 3139-30-8

4-methyl-N-(thiophen-2-ylmethyl)aniline

Cat. No.: B2424896
CAS No.: 3139-30-8
M. Wt: 203.3
InChI Key: PDNXNLGGICRAGY-UHFFFAOYSA-N
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Description

4-methyl-N-(thiophen-2-ylmethyl)aniline (CAS 3139-30-8) is a high-purity synthetic organic compound with the molecular formula C12H13NS and a molecular weight of 203.30 g/mol. This chemical serves as a versatile building block and key pharmaceutical intermediate in medicinal chemistry and organic synthesis . The core research value of this aniline derivative lies in its molecular structure, which incorporates both a thiophene ring and an aniline system. Thiophene derivatives are recognized as bioisosteres of benzene rings, often used in drug design to enhance solubility, bioavailability, and compatibility with biological receptor sites due to their compact steric volume and electron-rich nature . Compounds featuring the thiophene scaffold are present in numerous approved therapeutics, including antipsychotic, antidepressant, and anti-platelet medications, underscoring their significance in drug discovery . In materials science, structurally related amino-thiophene compounds are investigated for their photophysical properties and potential application in nonlinear optical (NLO) materials , which are crucial for telecommunications technology and nanotechnology . These styryl-thiophene benzylamines demonstrate favorable absorbance characteristics and stability under acidic conditions, making them model compounds for developing styryl optical dyes and fluorescent whitening agents . Furthermore, Schiff bases derived from similar thiophene-carboxaldehyde precursors exhibit a wide range of biological activities in scientific research, including antimicrobial, antibiofilm, antioxidant, and larvicidal properties . These research activities highlight the potential of thiophene-based intermediates as starting points for developing new bioactive molecules. Application Note: This product is intended for use as a research chemical and synthetic intermediate in laboratory settings. It is suitable for applications in pharmaceutical R&D, materials science, and the synthesis of more complex chemical entities . Handling and Storage: Store in a dark place, sealed in dry conditions at room temperature . This product is for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-N-(thiophen-2-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-10-4-6-11(7-5-10)13-9-12-3-2-8-14-12/h2-8,13H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNXNLGGICRAGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Analysis

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

A ¹H NMR spectrum of 4-methyl-N-(thiophen-2-ylmethyl)aniline would be expected to show distinct signals for each unique proton environment. Based on the molecular structure, one would anticipate signals corresponding to the protons on the p-substituted aniline (B41778) ring, the thiophene (B33073) ring, the benzylic methylene (B1212753) (-CH₂-) bridge, the secondary amine proton (-NH-), and the methyl (-CH₃) group. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values would confirm the connectivity and relative number of protons. For instance, the aromatic protons would appear as doublets or multiplets in the downfield region (typically 6.5-7.5 ppm). The methylene protons would likely appear as a singlet or a doublet (if coupled to the NH proton) around 4.0-4.5 ppm, and the methyl protons would be a singlet in the upfield region (~2.2-2.4 ppm). The NH proton signal would be a broad singlet whose position could vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals would be expected for each of the 12 carbon atoms. The aromatic carbons of both the aniline and thiophene rings would resonate in the downfield region (approx. 110-150 ppm). The methylene bridge carbon would be found in the mid-range (approx. 45-55 ppm), and the methyl carbon would appear in the upfield region (~20 ppm).

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and confirm the molecular structure, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, showing which protons are adjacent to one another within the aniline and thiophene rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the thiophen-2-ylmethyl fragment to the nitrogen atom of the 4-methylaniline moiety.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

IR and Raman spectroscopy are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, appearing as a moderate band around 3350-3450 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups would appear just below 3000 cm⁻¹. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ region. researchgate.netnist.gov Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ range. Characteristic vibrations for the thiophene ring, including C-S stretching, would also be present in the fingerprint region. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Patterns

HRMS is a powerful technique used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula (C₁₂H₁₃NS for this compound). lcms.cz In addition to the molecular ion peak, mass spectrometry would reveal a characteristic fragmentation pattern. Expected fragments would result from the cleavage of the benzylic C-N bond, leading to ions corresponding to the thiophen-2-ylmethyl cation and the 4-methylaniline radical cation, or vice versa. This fragmentation data provides further confirmation of the molecule's structure.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For this compound, such studies would provide definitive information on its molecular conformation, packing in the crystal lattice, and the nature of non-covalent interactions that govern its solid-state architecture. However, a comprehensive search of crystallographic databases and scientific literature did not yield a reported crystal structure for this specific compound. The following sections describe the analyses that would be performed should a suitable single crystal be characterized.

Single Crystal X-ray Diffraction for Bond Lengths, Bond Angles, and Dihedral Angles

Single crystal X-ray diffraction (SCXRD) analysis is the definitive method for determining the precise molecular geometry of a compound in the solid state. This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, an SCXRD study would provide exact measurements for:

Bond Lengths: The distances between covalently bonded atoms, such as the C-N bond of the secondary amine, the C-S and C-C bonds within the thiophene ring, and the C-C bonds of the p-methylphenyl group.

Bond Angles: The angles formed between three connected atoms, which define the local geometry around each atom.

Dihedral Angles: The angles between planes defined by sets of four atoms, which describe the conformation of the molecule, particularly the rotational orientation of the thiophene and aniline moieties relative to each other.

While experimental data for the target molecule is unavailable, analysis of closely related structures, such as Schiff base derivatives like (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, reveals that the dihedral angle between the thiophene and benzene (B151609) rings is a critical parameter, often influenced by steric hindrance and crystal packing forces. In the absence of a reported structure, a theoretical data table cannot be generated.

Multipolar Charge Density Analysis from High-Resolution X-ray Diffraction

Multipolar charge density analysis is a sophisticated technique that utilizes high-resolution X-ray diffraction data to model the aspherical distribution of electron density around atoms in a crystal. This method goes beyond the simple spherical atom model used in standard structural refinement and provides profound insights into the electronic structure and chemical bonding.

By fitting the diffraction data to a more complex multipolar model, researchers can visualize and quantify:

The deformation of electron density due to covalent bonding.

The accumulation of charge in lone pairs.

The electrostatic potential on the molecular surface, which governs intermolecular interactions.

This type of advanced analysis is instrumental in understanding reactivity and the nature of non-covalent interactions like hydrogen bonds and π-π stacking. A study of this nature has not been reported for this compound. Such an analysis would be invaluable for elucidating the detailed electronic features of the molecule, including the influence of the sulfur heteroatom and the secondary amine group on its electrostatic properties.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. Generated from crystallographic data, the Hirshfeld surface of a molecule is defined as the region where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

Mapping properties like electrostatic potential or normalized contact distance (dnorm) onto this surface allows for the identification of key interaction points, such as hydrogen bond donors and acceptors. The analysis is complemented by 2D "fingerprint plots," which summarize all intermolecular contacts by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).

Morphological Characterization (e.g., Scanning Electron Microscopy, Transmission Electron Microscopy) for Bulk Materials (if applicable to derivatives/polymers)

Morphological characterization techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study the surface topography, composition, and microstructure of bulk materials. SEM provides high-resolution images of a sample's surface, while TEM is used to analyze the internal structure of thin specimens.

These techniques are most relevant for materials like polymers, composites, or nanoparticles. A review of the scientific literature indicates that this compound is primarily handled as a small molecule organic compound and has not been reported as a monomer or precursor for the synthesis of polymers or other bulk materials that would necessitate morphological characterization by SEM or TEM. Therefore, this type of analysis is not currently applicable to this compound based on available research.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This experimental data is then compared against the theoretical percentages calculated from the proposed molecular formula. A close match between the found and calculated values serves as crucial evidence for the purity and confirmation of the compound's empirical formula.

The molecular formula for this compound is C₁₂H₁₃NS, with a molecular weight of 203.31 g/mol . While specific experimental reports from synthesis were not found in the searched literature, the theoretical elemental composition can be calculated to serve as a benchmark for future experimental verification.

Table 1: Calculated Elemental Composition of this compound

ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percentage (%)
CarbonC12.01112144.13270.89%
HydrogenH1.0081313.1046.45%
NitrogenN14.007114.0076.89%
SulfurS32.06132.0615.77%
Total C₁₂H₁₃NS 203.303 100.00%

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are employed to determine the electronic structure of molecules, from which a wide array of properties can be derived. For a molecule like 4-methyl-N-(thiophen-2-ylmethyl)aniline, DFT calculations can predict its three-dimensional shape, the distribution of electron density, and its chemical reactivity. Typically, these calculations are performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure reliable results.

The first step in a computational study is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis is also crucial, as the molecule may have several stable conformations due to the rotation around single bonds, such as the C-N and C-C bonds of the methylene (B1212753) bridge. The relative energies of these conformers are calculated to identify the global minimum energy structure. In similar structures, such as certain thiophene (B33073) derivatives, the dihedral angle between the thiophene and benzene (B151609) rings is a key parameter. For instance, in a related Schiff base, (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, the dihedral angle between the benzene and thiophene rings is reported to be 9.2 (1)°. nih.gov This deviation from planarity is often due to steric hindrance between the two ring systems. nih.gov For this compound, a similar non-planar conformation would be expected.

Table 1: Representative Optimized Geometric Parameters for a Thiophene-Aniline Derivative (Illustrative)
ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-S (thiophene)1.72 - 1.74
C-N (aniline)1.40 - 1.43
N-CH21.45 - 1.48
CH2-C (thiophene)1.50 - 1.53
C-N-C118 - 122
N-C-C (bridge)110 - 114
Thiophene-Bridge-Aniline40 - 60

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

For this compound, the MEP map would likely show the most negative potential (red) localized around the sulfur atom of the thiophene ring and the nitrogen atom of the aniline (B41778) moiety, due to the presence of lone pairs of electrons. These regions would be susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit a positive potential (blue), making them potential sites for nucleophilic attack. The methyl group on the aniline ring would also contribute to the electronic landscape of the molecule.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy gap (ΔE) between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of a molecule. A small HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited, while a large gap implies higher stability and lower reactivity. mdpi.com For thiophene-aniline systems, the HOMO is typically delocalized over the entire molecule, with significant contributions from both the thiophene and aniline rings, indicating a π-conjugated system. The LUMO is also generally delocalized across the aromatic rings.

In a study on 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, the HOMO-LUMO energy gaps were found to be in the range of 4.21–4.93 eV. mdpi.com For a related thiophene derivative, the calculated HOMO and LUMO energies were -4.994 eV and -1.142 eV, respectively, resulting in an energy gap of 3.852 eV. nih.gov It is expected that this compound would exhibit a similar energy gap, indicative of a stable yet reactive molecule capable of intramolecular charge transfer upon excitation.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Thiophene-Aniline Derivative
ParameterEnergy (eV)
EHOMO-5.0 to -5.5
ELUMO-1.0 to -1.5
Energy Gap (ΔE)3.5 to 4.5

Note: These values are illustrative and based on data from analogous thiophene-containing molecules. Specific values for this compound would require dedicated DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). The strength of these interactions is quantified by the second-order perturbation energy, E(2).

Global reactivity descriptors are calculated from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. ajrconline.org

Chemical Softness (S): The reciprocal of hardness (S = 1 / η). Soft molecules are more reactive.

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ² / 2η, where μ is the chemical potential, μ = -χ).

For thiophene derivatives, these descriptors are used to predict their reactivity patterns. semanticscholar.org For example, a study on a series of thiophene derivatives calculated these parameters to understand their relative stability and reactivity. nih.gov A lower hardness and higher electrophilicity index would suggest a greater propensity for the molecule to act as an electrophile.

Table 3: Illustrative Global Reactivity Descriptors for a Thiophene-Aniline Derivative
DescriptorFormulaTypical Value Range (eV)
Ionization Potential (I)-EHOMO5.0 - 5.5
Electron Affinity (A)-ELUMO1.0 - 1.5
Chemical Hardness (η)(I - A) / 21.75 - 2.25
Chemical Softness (S)1 / η0.44 - 0.57
Electronegativity (χ)(I + A) / 23.0 - 3.5
Electrophilicity Index (ω)μ² / 2η2.0 - 3.0

Note: This table provides an illustrative range of values based on analogous compounds. The actual values for this compound would need to be determined through specific calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules, including their optical properties. By simulating the response of the electrons to a time-dependent electric field, TD-DFT can predict the electronic absorption spectra (UV-Vis spectra) of a molecule.

For this compound, TD-DFT calculations would provide information on the energies of electronic transitions, the corresponding absorption wavelengths (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands. The analysis of the molecular orbitals involved in these transitions would reveal their nature, such as π → π* or n → π* transitions. These calculations are crucial for understanding the photophysical properties of the molecule and its potential use in applications such as organic light-emitting diodes (OLEDs) or as a fluorescent probe. A theoretical study on aniline-thiophene co-oligomers used TD-DFT to investigate their electronic and optical properties, finding that poly(aniline-co-thiophene) has the lowest band gap and longest wavelength of absorption, indicating high electronic conjugation. physchemres.org

Calculation of Excitation Energies and Oscillator Strengths

Specific calculations of excitation energies and oscillator strengths for this compound are not available. In principle, these properties would be calculated using Time-Dependent Density Functional Theory (TD-DFT). cnr.itbenasque.org This method is widely used to predict the electronic transitions of organic molecules. cnr.it For a molecule like this compound, transitions would likely involve π-π* excitations within the aniline and thiophene rings, as well as possible charge-transfer transitions between these two aromatic systems. The energies of these transitions and their corresponding oscillator strengths (a measure of the probability of the transition occurring) would depend on the specific conformation of the molecule and the chosen computational level of theory (functional and basis set).

Simulation of UV-Vis Absorption Spectra

A simulated UV-Vis absorption spectrum for this compound has not been published. Such a simulation would be derived from the calculated excitation energies and oscillator strengths obtained via TD-DFT. The resulting spectrum would show absorption bands (λmax) corresponding to the electronic transitions. For related structures containing both thiophene and aniline units, absorption maxima are often observed in the UV range, typically between 250 and 450 nm, corresponding to π-π* transitions. researchgate.netjept.demdpi.com The exact position and intensity of these bands are influenced by the electronic communication between the two rings, which is mediated by the -CH2-NH- linker.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, Raman) and Comparison with Experimental Data

No experimental or theoretical spectroscopic data (NMR, IR, Raman) for this compound could be located.

For a theoretical prediction, Density Functional Theory (DFT) is the standard method. researchgate.netnih.gov

NMR: The Gauge-Invariant Atomic Orbital (GIAO) method would be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts would reflect the electronic environment of each nucleus. For instance, the thiophene protons would appear in the aromatic region, with their exact shifts influenced by the electron-donating effect of the attached aminomethyl group. Similarly, the protons and carbons of the p-toluidine (B81030) moiety would show characteristic shifts.

IR and Raman: The vibrational frequencies and intensities would be calculated to predict the IR and Raman spectra. researchgate.netglobalresearchonline.net Key vibrational modes would include N-H stretching and bending, aromatic C-H stretching of both rings, C-N stretching, and characteristic ring vibrations for both the thiophene and benzene moieties. A comparison with experimental data would require synthesizing the compound and acquiring its spectra, which has not been reported in the literature found.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

There are no published molecular dynamics (MD) simulations for this compound. MD simulations could be used to explore the molecule's conformational landscape, particularly the rotation around the C-N and C-C bonds of the linker. rsc.org This would reveal the preferred spatial arrangement of the thiophene and aniline rings relative to each other. Such simulations could also model the effects of different solvents on the conformational equilibrium and the solvation shell around the molecule, which in turn influences its spectroscopic properties and reactivity.

Prediction of Bioactivation Pathways and Chemical Reactivity (Mechanistic Pathways)

While no specific bioactivation studies exist for this compound, potential pathways can be predicted based on the known metabolism of its core structures: thiophene and aniline. semanticscholar.orgresearchgate.net Bioactivation refers to the metabolic conversion of a compound into a reactive electrophilic metabolite that can covalently bind to macromolecules like proteins, a process implicated in some adverse drug reactions. nih.gov

The thiophene ring is a known structural alert for metabolic bioactivation. nih.gov The primary pathway involves oxidation by cytochrome P450 enzymes.

S-oxidation: The sulfur atom can be oxidized to a reactive thiophene-S-oxide. This intermediate is unstable and can act as a Michael acceptor, reacting with cellular nucleophiles.

Epoxidation: The double bonds of the thiophene ring can be epoxidized to form a thiophene epoxide. researchgate.netrsc.org This epoxide is a reactive electrophile that can be attacked by nucleophiles. Rearrangement of the epoxide can lead to the formation of α,β-unsaturated carbonyl compounds, which are also reactive Michael acceptors capable of adducting with proteins. nih.gov

The aniline moiety is also susceptible to metabolic oxidation. researchgate.netresearchgate.net

N-Oxidation: The secondary amine can be oxidized to form a hydroxylamine, which can be further oxidized to a nitrone or a nitroso species. These metabolites can be electrophilic or can undergo redox cycling to produce reactive oxygen species.

Ring Hydroxylation: The aniline ring can be hydroxylated, typically at the ortho or para positions relative to the amine. Oxidation of the resulting aminophenol can lead to the formation of a reactive quinone-imine. mdpi.comumn.edu In this specific molecule, the para position is blocked by a methyl group, so hydroxylation would likely occur at the ortho position. The resulting 2-amino-5-methylphenol (B193566) could be oxidized to a quinone-imine, a known reactive species. researchgate.net

H-abstraction: Another potential pathway involves the abstraction of a hydrogen atom from the N-H group by radical species like the hydroxyl radical (•OH), forming an aminyl radical (C₆H₅N•-CH₂-Th). nih.gov This radical can then participate in further reactions.

Chemical Reactivity and Mechanistic Studies

Electrophilic Aromatic Substitution Reactions on Aniline (B41778) and Thiophene (B33073) Rings

Electrophilic aromatic substitution (SEAr) is a characteristic reaction for both aniline and thiophene rings. The regiochemical outcome of such reactions on 4-methyl-N-(thiophen-2-ylmethyl)aniline is governed by the directing effects of the substituents on each ring.

The aniline ring in this compound contains two activating groups: the secondary amine and the para-methyl group. The amino group is a powerful activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. wikipedia.orgyoutube.com The methyl group is also an activating, ortho-, para-directing substituent. Since the para position to the amino group is occupied by the methyl group, electrophilic attack is predominantly directed to the ortho positions (C2 and C6) of the aniline ring.

The thiophene ring is inherently more reactive towards electrophilic substitution than benzene (B151609). pearson.com Substitution on the thiophene ring typically occurs preferentially at the C5 position (α-position) over the C3 or C4 positions (β-positions). pearson.comyoutube.com This preference is attributed to the greater stabilization of the cationic intermediate formed during the reaction. youtube.com The thiophen-2-ylmethylamino substituent on the aniline ring will have a deactivating effect on the thiophene ring due to the electron-withdrawing nature of the protonated amine under acidic reaction conditions, which are common for many electrophilic substitutions.

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

RingSubstituentPositionActivating/DeactivatingDirecting Effect
Aniline-NHCH₂-ThiopheneC1ActivatingOrtho, Para
Aniline-CH₃C4ActivatingOrtho, Para
Thiophene-CH₂NH-AnilineC2Deactivating (under acidic conditions)Ortho, Para (C3, C5)

Strategies for Controlled Monosubstitution (e.g., protection-deprotection)

Due to the high reactivity of the aniline ring, polysubstitution can be a significant side reaction. To achieve controlled monosubstitution, the activating effect of the amino group can be attenuated by converting it into an amide. libretexts.org For instance, acetylation of the secondary amine with acetic anhydride would form the corresponding acetanilide derivative. This acetyl group reduces the electron-donating ability of the nitrogen atom, making the ring less activated and allowing for more selective substitution. libretexts.org After the desired electrophilic substitution has been carried out, the acetyl group can be removed by hydrolysis to regenerate the secondary amine. libretexts.org This protection-deprotection strategy is a common method to control the reactivity of highly activated aromatic amines. libretexts.org

Nucleophilic Reactions at the Amine Nitrogen and Thiophene Positions

The amine nitrogen in this compound is nucleophilic and can participate in reactions with various electrophiles. For instance, it can be alkylated, acylated, or undergo reactions with aldehydes and ketones to form enamines or Schiff bases. The reactivity of the nitrogen is influenced by the steric hindrance from the bulky thiophen-2-ylmethyl group and the electronic effects of the tolyl group.

Nucleophilic aromatic substitution (SNAr) on the thiophene ring is generally difficult unless it is activated by strong electron-withdrawing groups. nih.gov The thiophene ring in this compound is electron-rich and thus not predisposed to SNAr reactions. However, if the thiophene ring were to be substituted with a good leaving group (e.g., a halogen) and a strong electron-withdrawing group (e.g., a nitro group), nucleophilic substitution would become feasible. nih.govuoanbar.edu.iq

Oxidation and Reduction Pathways of the Anilino and Thiophene Moieties

The aniline moiety is susceptible to oxidation, which can lead to a variety of products, including colored polymeric materials. The oxidation can be complex and is often difficult to control. The secondary amine can be oxidized to a radical cation, which can then undergo further reactions.

The thiophene ring can also undergo oxidation, although it is relatively stable compared to other electron-rich heterocycles like furan. semanticscholar.org Oxidation of the sulfur atom can lead to the formation of thiophene-S-oxides and thiophene-S,S-dioxides. semanticscholar.orgwikipedia.orgacs.orgnih.govnih.gov These oxidized species are less aromatic and can participate in cycloaddition reactions. semanticscholar.org The specific oxidation products depend on the oxidant used and the reaction conditions. For example, oxidation with peroxy acids can yield thiophene-S-oxides. acs.orgnih.gov

Reduction of the aniline ring is generally not facile due to its aromaticity. However, under forcing conditions, such as high-pressure hydrogenation with a suitable catalyst, the aromatic ring can be reduced to a cyclohexyl ring. The thiophene ring can be desulfurized and reduced to a saturated hydrocarbon chain by treatment with Raney nickel. This reaction is a useful synthetic tool for removing the thiophene ring and generating a linear alkyl chain.

Reactions Involving the Methylene (B1212753) Bridge (e.g., Dehydrogenation, Functionalization)

The methylene bridge connecting the aniline and thiophene rings is a potential site for chemical modification. While specific studies on this compound are not prevalent, reactions of analogous N-benzyl anilines suggest possible transformations. nih.govnih.govdergipark.org.tr Dehydrogenation of the methylene bridge to form an imine is a plausible reaction, which would extend the conjugation between the two aromatic rings. This could potentially be achieved through catalytic methods.

Functionalization of the methylene bridge could involve the introduction of various substituents. For instance, radical halogenation could introduce a halogen atom, which could then be displaced by a variety of nucleophiles, allowing for the synthesis of a range of derivatives.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Further Functionalization

Modern cross-coupling reactions are powerful tools for the further functionalization of this compound. To utilize these reactions, the molecule would first need to be halogenated at a specific position on either the aniline or thiophene ring.

The Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed coupling of an organoboron compound with a halide, is a versatile method for forming carbon-carbon bonds. unimib.itnih.govresearchgate.netmdpi.com For example, if the thiophene ring of this compound were brominated at the 5-position, it could then be coupled with a variety of aryl or vinyl boronic acids to introduce new substituents. Similarly, bromination of the aniline ring at the 2-position would allow for coupling at that site.

The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides in the presence of a palladium catalyst and a copper co-catalyst, could also be employed to introduce alkynyl groups onto either the aniline or thiophene ring after halogenation. These cross-coupling reactions provide a powerful platform for the synthesis of a diverse library of derivatives of this compound with tailored electronic and steric properties.

Table 2: Common Cross-Coupling Reactions for Functionalization

ReactionCatalystReactantsBond Formed
Suzuki-MiyauraPalladiumAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidC-C
SonogashiraPalladium/CopperAryl/Vinyl Halide + Terminal AlkyneC-C (sp²-sp)
HeckPalladiumAryl/Vinyl Halide + AlkeneC-C
Buchwald-HartwigPalladiumAryl Halide + AmineC-N

Ring-Opening or Ring-Modification Reactions of the Thiophene Nucleus

While specific studies on the ring-opening or ring-modification reactions of this compound are not extensively documented, the reactivity of the thiophene nucleus in structurally related compounds provides significant insight into its potential chemical transformations. The inherent aromaticity of the thiophene ring renders it relatively stable; however, under specific conditions, it can undergo reactions that lead to the cleavage or rearrangement of the heterocyclic system. Key reaction types that can effect such changes include reductive desulfurization, Birch reduction, and transition-metal-mediated C-S bond activation.

Reductive Desulfurization

One of the most well-established methods for cleaving the thiophene ring is reductive desulfurization, most commonly achieved using Raney nickel. This reaction involves the hydrogenolysis of both carbon-sulfur (C-S) bonds, leading to the complete removal of the sulfur atom and the saturation of the carbon chain. For a molecule like this compound, this reaction would be expected to yield a substituted N-alkyl aniline.

The generally accepted mechanism for Raney nickel desulfurization involves the adsorption of the sulfur atom onto the nickel surface, followed by the sequential cleavage of the C-S bonds and hydrogenation of the resulting carbon radicals by the hydrogen adsorbed on the catalyst surface.

Hypothetical Reductive Desulfurization of this compound:

ReactantReagentExpected Product
This compoundRaney NickelN-(4-methylphenyl)pentan-1-amine

Birch Reduction

The Birch reduction is a powerful method for the partial reduction of aromatic rings, employing an alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source. While more commonly applied to carbocyclic aromatic systems, thiophenes can also undergo Birch reduction. This reaction can lead to partially reduced dihydrothiophenes or, in some cases, ring-opened products. The regioselectivity of the reduction is influenced by the substituents on the thiophene ring.

The mechanism of the Birch reduction involves the stepwise addition of solvated electrons and protons to the aromatic ring, forming a radical anion intermediate. For substituted thiophenes, the position of protonation is directed by the electronic nature of the substituents. In the case of 2-alkylthiophenes, reduction typically yields a mixture of dihydrothiophene isomers. Further reduction or rearrangement of these intermediates can potentially lead to ring-opened products. The Birch reduction of thiophene-2-carboxylic acid, for example, has been investigated, demonstrating that the thiophene ring is susceptible to these reaction conditions.

Potential Products from the Birch Reduction of a 2-Substituted Thiophene:

Substrate TypeReagentsPotential Product Types
2-AlkylthiopheneNa/NH₃ (l), EtOH2,5-Dihydrothiophene, 4,5-Dihydrothiophene, Ring-opened thiols

Given the presence of the N-(4-methylphenyl)methyl substituent at the 2-position, this compound would likely exhibit reactivity analogous to other 2-alkylthiophenes under Birch reduction conditions.

Transition-Metal-Catalyzed Ring Opening

In recent years, transition-metal catalysis has emerged as a versatile tool for the activation and cleavage of C-S bonds in thiophenes. This approach is of significant interest, particularly in the context of hydrodesulfurization (HDS) processes used in the petroleum industry. Various transition metal complexes, including those of rhodium, ruthenium, and palladium, have been shown to mediate the cleavage of the thiophene ring.

The mechanism of transition-metal-catalyzed ring opening can vary but often involves the coordination of the thiophene to the metal center, followed by oxidative addition of a C-S bond to the metal. This insertion of the metal into the C-S bond forms a metallacycle, which can then undergo further reactions, such as hydrogenolysis, to release the ring-opened product. For example, rhodium and ruthenium complexes have been shown to react with thiophenes to yield products where the C-S bond is cleaved.

While specific examples involving N-(thienylmethyl)aniline derivatives are not prominent in the literature, the general principles of C-S bond activation by transition metals are well-established for a range of thiophenic compounds. The presence of the nitrogen atom in the side chain of this compound could potentially influence the reaction by coordinating to the metal center, possibly affecting the regioselectivity and efficiency of the ring-opening process.

Synthesis and Reactivity of Derivatives and Analogues

Systemic Modification of Aniline (B41778) Ring Substituents (e.g., position, electronic nature of methyl, methoxy, chloro, ethynyl (B1212043) groups)

Modification of the aniline ring by introducing various substituents is a key strategy to alter the electronic properties and reactivity of N-thienylmethylaniline derivatives. The nature and position of these substituents can significantly influence the molecule's behavior in subsequent reactions, including polymerization.

Research into analogues such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline has demonstrated the successful incorporation of a range of electron-donating and electron-withdrawing functional groups onto the aniline moiety through Suzuki cross-coupling reactions. nih.gov For instance, the reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde yields the corresponding imine, which serves as a platform for further functionalization. nih.gov The introduction of groups like 3-chlorophenyl or 2,3-dichlorophenyl onto the aniline backbone alters the electronic landscape of the molecule. nih.gov Computational studies on these derivatives indicate that such substitutions impact the molecule's reactivity; for example, the presence of a 2,3-dichlorophenyl moiety was found to result in the least reactive compound in one series, as indicated by its larger HOMO-LUMO energy gap. nih.gov

The effect of substituents on the characteristics of polymers derived from aniline monomers is also well-documented. rsc.org Steric and electronic effects of different groups on the aniline ring can lead to changes in the morphology and electrical properties of the resulting polymers. rsc.org For example, studies on various ortho-substituted aniline derivatives have shown that changing the substituent can alter the surface morphology of the polymer from a heterogeneous hierarchical structure to a more uniform spherical one. rsc.org

Table 1: Effect of Aniline Ring Substituents on Derivative Properties
SubstituentCore StructureObserved EffectReference
2,3-dichlorophenyl(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogueDecreased reactivity (larger HOMO-LUMO gap) nih.gov
Various ortho-substituentsPolyaniline derivativesAlters polymer surface morphology (e.g., from hierarchical to spherical) rsc.org
2-bromo-4,6-dimethylAnilineLeads to formation of hydrogen-bonded chains and halogen-halogen interactions in the crystal structure nih.gov

Exploration of Thiophene (B33073) Ring Substituents (e.g., position, heteroatom substitution)

In the synthesis of analogues, the position of substituents on the thiophene ring is critical. For example, derivatives have been synthesized using both 3-bromothiophene-2-carbaldehyde and 4-bromothiophene-2-carbaldehyde, demonstrating that different isomers can be accessed to study their comparative properties. nih.gov The reactivity of these substituted thiophenes in coupling reactions allows for the creation of a diverse library of compounds. For instance, the presence of a thiophene ring was found to draw electron density away from a methylated phenyl ring in one study, making the latter a more suitable electrophile. nih.gov

Furthermore, the thiophene moiety plays a significant role in the properties of resulting polymers. In copolymers of thiophene and aniline, the thiophene unit often acts as an electron acceptor, complementing the electron-donating nature of the aniline unit. nih.govjept.de This donor-acceptor structure is crucial for the electronic properties of the resulting material. jept.de The presence of various substituent groups on the thiophene monomer can also enhance the solubility of the corresponding polymers. jept.de

Table 2: Examples of Thiophene Ring Modifications and Their Impact
ModificationCompound TypeImpact/ApplicationReference
Bromine at 3- or 4-positionThiophene-2-carbaldehydeServes as a reactive handle for Suzuki cross-coupling reactions to build larger molecules nih.gov
Various substituentsN-(thiophen-2-yl) nicotinamideLeads to compounds with significant fungicidal activity mdpi.com
Incorporation as electron acceptorThiophene-aniline copolymersCreates donor-acceptor structures essential for conductive properties nih.govjept.de
Introduction of side groupsPolythiophene derivativesCan increase the solubility of the polymer jept.de

Variation of the Linker Group Between Aniline and Thiophene

One common variation is the imine or azomethine linker (-CH=N-), which can be formed through the condensation reaction of an aniline with a thiophene carbaldehyde. nih.gov This method is widely used for synthesizing Schiff bases. nih.gov Another approach involves a direct covalent bond between the two aromatic rings, as seen in compounds like 4-(2-thiophen)aniline and 4-(3-thiophen)aniline, which are typically synthesized via Suzuki-Miyaura cross-coupling reactions. researchgate.netresearchgate.net

More complex heterocyclic linkers have also been investigated. For instance, derivatives of 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol incorporate a triazole-thiol system, which introduces additional heteroatoms and functional groups that can impart specific properties, such as antiradical activity. zsmu.edu.ua Research has also focused on designing thiophene derivatives with various single heteroatom linkers (e.g., oxygen, sulfur) to facilitate solid-state polymerization, as these flexible linkers may allow monomers to rotate and align favorably upon heating. researchgate.net

Polymerization of N-Substituted Aniline/Thiophene Monomers for Advanced Materials

The polymerization of monomers containing both aniline and thiophene units is a promising route to advanced materials with unique electrical and optical properties. researchgate.net These monomers combine the characteristics of both polyaniline (PANI) and polythiophene (PTh), two of the most extensively studied conducting polymers. Aniline typically acts as an electron donor, while thiophene serves as an electron acceptor, creating a donor-acceptor structure within the polymer chain that is beneficial for charge transport. nih.govjept.de

Both homopolymers and copolymers of aniline-thiophene derivatives have been synthesized using various methods. uobaghdad.edu.iq Oxidative polymerization using iron(III) chloride (FeCl3) and electrochemical polymerization are common techniques for creating these polymers. jept.deresearchgate.net

Electrochemical copolymerization can be challenging due to the large difference in the oxidation potentials of aniline (around 0.8 V) and thiophene (around 2.0 V). jept.de However, by carefully adjusting polymerization potentials and monomer concentrations, the synthesis of thiophene-aniline copolymers (TAC) can be achieved. jept.de Another approach involves synthesizing statistical copolymers. For example, a copolymer based on poly(3-dodecylthiophene) bearing aniline side groups was synthesized using the Grignard Metathesis (GRIM) method, which allows for the creation of random copolymers when the monomers have similar reactivity. mdpi.com Atmospheric pressure plasma jets have also been employed as a technique for copolymerization, successfully synthesizing TAC films from a blended solution of aniline and thiophene monomers. nih.gov

In thiophene-aniline copolymers, the blending ratio of the two monomers is a key factor. Studies using atmospheric pressure plasma jet polymerization have shown that as the thiophene ratio in an aniline-thiophene blend increases, the resulting polymer morphology changes from irregularly cross-linked nanofibers and nanoparticles to thicker, denser networks with larger particles. nih.gov This morphological change is accompanied by a change in electrical properties; the electrical resistance of the copolymer film can be optimized at a specific blending ratio, with a thiophene concentration of 25% yielding the lowest resistance in one study. nih.gov

Table 3: Influence of Monomer Structure on Polymer Characteristics
Structural FactorPolymer SystemObserved InfluenceReference
Aniline/Thiophene monomer ratioThiophene-Aniline Copolymer (TAC)Affects surface morphology (nanofiber density, particle size) and electrical resistance nih.gov
Alkyl chain length on thiophenePoly(thiophene-co-aniline)Longer chains increase solubility; can affect thermal stability researchgate.net
Substituent on aniline ringPolyaniline derivativesAlters surface morphology (e.g., hierarchical vs. spherical) rsc.org
Monomer geometry (linkage position)Poly(4-(thiophen)aniline)Affects the crystallinity of the polymer film researchgate.net

Coordination Chemistry and Ligand Design

4-Methyl-N-(thiophen-2-ylmethyl)aniline as a Ligand in Metal Complexes

As a ligand, this compound possesses both soft (sulfur) and borderline/hard (nitrogen) donor atoms, allowing it to bind to a variety of transition metals. Its flexible backbone permits it to adopt different conformations to satisfy the geometric preferences of various metal centers.

The functional groups within this compound allow for several potential modes of coordination.

N-donor Coordination: The most straightforward coordination mode involves the lone pair of electrons on the secondary amine nitrogen atom. Amine groups are well-established donors in coordination chemistry, readily forming stable complexes with a wide range of transition metals mdpi.comresearchgate.net. This interaction would involve the formation of a dative covalent bond between the nitrogen and the metal center.

S-donor Coordination: The sulfur atom within the thiophene (B33073) ring can also act as a donor site. While thiophene is an aromatic heterocycle, the sulfur atom retains lone pairs that can coordinate to soft metal ions. The participation of the thiophene sulfur in coordination has been observed in complexes of related ligands, where it is confirmed by shifts in the C–S vibrational frequency in infrared spectra tandfonline.com. Ligands containing both thioether and amine functionalities are known to form stable N,S-chelate rings with metal ions ias.ac.inscielo.br. Therefore, this compound could act as a bidentate N,S-donor ligand, forming a stable five-membered chelate ring with a metal ion. However, in some complexes containing thiophene moieties, the sulfur does not coordinate, indicating that this interaction can be influenced by other factors nih.gov.

π-coordination: The aromatic thiophene ring itself can engage in π-coordination with a metal center. This type of bonding, where the metal interacts with the delocalized π-electrons of the ring, is a known phenomenon in organometallic chemistry. Additionally, σ-π coordination through the activation of a C-H bond on the thiophene ring has also been reported researchgate.net.

The ligand can thus behave in a monodentate fashion (coordinating only through N or S) or, more likely, as a bidentate N,S-chelating agent. The specific mode of coordination is dependent on the metal ion, its oxidation state, and the reaction conditions.

While specific synthesis reports for complexes of this compound are not prevalent, their preparation can be extrapolated from standard methods for forming complexes with N,S-donor ligands. A general synthetic route involves the direct reaction of the ligand with a metal salt in a suitable solvent nih.gov.

Typically, an alcoholic solution (e.g., in methanol or ethanol) of the ligand is mixed with a solution of the desired metal salt, such as a chloride, acetate, or nitrate salt of copper(II), cobalt(II), manganese(II), zinc(II), cadmium(II), or palladium(II). The reaction mixture is often stirred and heated under reflux for several hours to facilitate complex formation. Upon cooling or solvent evaporation, the resulting metal complex precipitates and can be isolated by filtration, washed, and recrystallized nih.govias.ac.in. The stoichiometry of the reactants (metal-to-ligand ratio) can be adjusted to target complexes with different coordination numbers and geometries.

Structural Diversity of Metal-Ligand Architectures

The ability of this compound to act as a monodentate or bidentate ligand, combined with the geometric preferences of different metal ions, can lead to a variety of structural architectures.

Discrete Complexes: The most common architecture would be a discrete mononuclear complex, where one or more ligand molecules coordinate to a single metal center. For example, with a metal ion that favors a tetrahedral geometry like Zn(II), a complex of the type [ML₂X₂] (where L is the ligand and X is an anion like Cl⁻) could form. With metals preferring octahedral geometry, such as Co(II), a [ML₂X₂] or [ML₃]²⁺ type complex is plausible.

Dimers: Binuclear or dimeric structures can form, particularly if anionic ligands like halides are present to act as bridges between two metal centers.

Coordination Polymers: While the ligand itself is not designed for direct extension into a polymer, it can be incorporated into coordination polymers. This can be achieved by using co-ligands that have bridging capabilities, linking the [M(L)n] units into one-, two-, or three-dimensional networks. Thiophene-based units have been successfully used as components in metallo-supramolecular polymers, highlighting the utility of this moiety in constructing extended architectures nih.gov.

The final structure of a metal complex is a delicate balance of several contributing factors:

Metal Ion Preference: The intrinsic properties of the metal ion, including its size, charge, and d-electron configuration, dictate its preferred coordination number (e.g., 4, 5, or 6) and geometry (e.g., tetrahedral, square planar, octahedral).

Ligand-to-Metal Ratio: The stoichiometry of the synthesis directly influences how many ligands can coordinate to a metal center.

Steric Hindrance: The bulky nature of the p-tolyl and thiophene groups can influence how the ligands pack around the metal center, potentially favoring less crowded geometries.

Supramolecular Interactions: Weak interactions such as hydrogen bonding (involving the N-H proton of the secondary amine), π–π stacking between the aromatic rings of adjacent complexes, and C–H···π interactions can guide the assembly of discrete complexes into ordered, three-dimensional supramolecular structures in the solid state nih.gov. The interplay of these forces is crucial in the field of crystal engineering and the design of metallo-supramolecular assemblies rsc.orgrsc.org.

Electronic Properties of Metal-Ligand Complexes and Charge Transfer Phenomena

The coordination of this compound to a metal center is expected to significantly alter its electronic properties, which can be probed by techniques such as UV-Visible spectroscopy. The electronic spectra of the complexes would be composed of different types of electronic transitions.

Intra-ligand Transitions: These transitions occur within the π-orbitals of the ligand's aromatic systems (p-tolyl and thiophene rings). They are typically observed in the UV region of the spectrum and may undergo a shift (bathochromic or hypsochromic) upon coordination to a metal ion.

d-d Transitions: For complexes with d-block metals having partially filled d-orbitals (e.g., Co(II), Cu(II)), transitions between these d-orbitals are possible. These absorptions are typically weak and appear in the visible region, giving rise to the characteristic colors of transition metal complexes.

Charge Transfer (CT) Transitions: Of particular interest are charge transfer phenomena, which involve the transfer of an electron between the metal and the ligand. Given the electron-rich nature of the N and S donor atoms, Ligand-to-Metal Charge Transfer (LMCT) bands are anticipated. In an LMCT transition, an electron is excited from a ligand-based orbital to a metal-based d-orbital. These transitions are generally very intense and can obscure the weaker d-d bands. The presence of both nitrogen and sulfur donors provides opportunities for N(σ)→M or S(σ, π)→M charge transfer, which are often observed in the near-UV or visible region of the spectrum researchgate.net.

The table below illustrates hypothetical UV-Vis spectral data for transition metal complexes of this compound, highlighting the different types of electronic transitions.

Compound/Complexλ (nm) [Assignment]
Ligand (Free)285 [π → π], 320 [n → π]
[Cu(L)₂Cl₂] 290 [π → π], 345 [LMCT: S→Cu], 410 [LMCT: N→Cu], 650 [d-d]
[Zn(L)₂Cl₂] 288 [π → π], 330 [LMCT: S→Zn], 395 [LMCT: N→Zn]
[Co(L)₂Cl₂] 295 [π → π*], 350 [LMCT: S→Co], 420 [LMCT: N→Co], 590 [d-d]
(Note: This data is illustrative and based on typical values for similar N,S-donor ligand complexes.)

Catalytic Applications of the Compound and Its Derivatives/complexes

Structure Reactivity/structure Property Relationship Srr/spr Studies Mechanistic Focus

Elucidation of Reaction Mechanisms through Structural Perturbations

Structural perturbations, such as the introduction of different substituents on the aromatic rings, serve as a powerful tool to probe reaction mechanisms. By comparing the reactivity of 4-methyl-N-(thiophen-2-ylmethyl)aniline with its analogues, a detailed understanding of the electronic and steric factors governing its chemical transformations can be achieved.

While specific QSRR studies for this compound are not extensively documented, the principles can be readily applied by examining related systems. QSRR aims to correlate molecular structure with chemical reactivity in a quantitative manner. For aniline (B41778) derivatives, Hammett plots are commonly used to evaluate the effect of substituents on reaction rates.

The reactivity of the aniline moiety in electrophilic aromatic substitution or the nucleophilicity of the amine nitrogen can be correlated with the Hammett substituent constant (σ). The methyl group at the para-position of the aniline ring has a negative σ value (σp = -0.17), indicating its electron-donating nature. This would predict an enhanced rate for reactions where electron density on the aromatic ring or the nitrogen atom is crucial, compared to unsubstituted aniline (σp = 0). Conversely, introducing an electron-withdrawing group, such as a nitro group (σp = +0.78), would significantly decrease the nucleophilicity of the nitrogen and deactivate the ring towards electrophilic attack.

Electronic Effects: The electronic nature of the substituents profoundly influences the reactivity of this compound.

Aniline Ring Activation: The para-methyl group is an electron-donating group (EDG) by induction and hyperconjugation. It increases the electron density on the aniline ring, thereby activating it towards electrophilic aromatic substitution. chemistrysteps.com This activation is particularly pronounced at the ortho positions relative to the amino group, making these sites preferential for electrophilic attack. libretexts.org

Nitrogen Nucleophilicity: The EDG effect of the methyl group also increases the electron density on the secondary amine nitrogen, enhancing its basicity and nucleophilicity compared to N-(thiophen-2-ylmethyl)aniline. chemistrysteps.com This increased nucleophilicity accelerates reactions such as alkylation, acylation, and coordination to Lewis acids. In contrast, studies on anilines with electron-withdrawing groups show a marked decrease in reactivity. nih.gov

Steric Effects: Steric hindrance plays a critical role in determining the conformation of the molecule and the selectivity of its reactions. Although a crystal structure for this compound is not publicly available, data from structurally related Schiff base analogues, such as (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline, provide valuable insights. In these more rigid systems, a significant dihedral angle exists between the planes of the benzene (B151609) and thiophene (B33073) rings. nih.govnih.gov This twist arises from steric repulsion and reduces the extent of π-conjugation across the molecule.

For the more flexible this compound, free rotation around the C-N and C-C single bonds of the methylene (B1212753) bridge allows for multiple conformations. However, steric interactions between the aromatic rings will still influence the preferred spatial arrangement, affecting the accessibility of the nitrogen lone pair and influencing the regioselectivity of reactions on the aromatic rings. Kinetic studies on the reactions of N-methylaniline compared to aniline have shown that the additional methyl group can significantly lower reaction rates due to increased steric hindrance around the nitrogen atom. researchgate.net

Table 1: Comparison of Dihedral Angles in Structurally Related Compounds
CompoundRings InvolvedDihedral Angle (°)Reference
(E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]anilineBenzene & Thiophene9.2 (1) nih.gov
(E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]anilineBenzene & Thiophene7.47 (12) nih.gov
4-Nitro-N-[(E)-thiophen-2-yl-methylidene]anilineBenzene & Thiophene31.77 (9) researchgate.netnih.gov

This table illustrates how substituents (e.g., methyl vs. nitro) and crystal packing forces can influence the molecular conformation by altering the twist between the aromatic rings.

Correlation of Molecular Structure with Advanced Material Properties (e.g., optoelectronic properties, charge transfer)

The molecular architecture of this compound, featuring electron-donating (p-toluidine) and electron-rich (thiophene) moieties, suggests its potential for applications in advanced materials, particularly those relying on optoelectronic and charge transfer (CT) properties.

The molecule can be viewed as a donor-bridge-acceptor (D-π-A) system, where the p-methylaniline group acts as an electron donor and the thiophene ring serves as a π-system that can interact with an acceptor unit. The interaction between the highest occupied molecular orbital (HOMO), primarily localized on the electron-rich aniline and thiophene parts, and the lowest unoccupied molecular orbital (LUMO) is key to its electronic properties.

Computational studies on similar aniline and thiophene derivatives show that the energy of the HOMO-LUMO gap is critical for determining the electronic transition properties. tandfonline.comresearchgate.net

HOMO-LUMO Gap: The presence of the electron-donating methyl group is expected to raise the energy of the HOMO and slightly alter the LUMO, leading to a smaller HOMO-LUMO energy gap compared to the unsubstituted analogue. researchgate.net A smaller energy gap facilitates electronic transitions and typically results in a bathochromic (red) shift in the UV-Visible absorption spectrum.

Charge Transfer: The donor-acceptor nature of the molecule facilitates intramolecular charge transfer (ICT) upon photoexcitation. This process, where an electron is transferred from the donor (aniline) part to the acceptor part of the system, is fundamental to the nonlinear optical (NLO) properties and photoconductivity of organic materials. The efficiency of this charge transfer is highly dependent on the electronic coupling between the donor and acceptor, which is influenced by the molecular conformation and the nature of the bridging unit. researchgate.net

Table 2: Predicted Electronic Property Trends Based on Aniline Ring Substituent
Substituent (at para-position)Electronic NatureExpected HOMO EnergyExpected HOMO-LUMO GapExpected Charge Transfer Capability
-NO₂Electron-withdrawingLowerLargerLower
-HNeutralMediumMediumMedium
-CH₃ (Target Compound) Electron-donating Higher Smaller Higher

This table provides a conceptual overview of how modifying the substituent on the aniline ring would be expected to tune the key electronic properties of the molecular scaffold.

Mechanistic Basis of Molecular Interactions

The non-covalent interactions that this compound can engage in are dictated by its functional groups and aromatic systems. These interactions are crucial for its solid-state packing, solvation, and recognition of biological targets.

Hydrogen Bonding: The secondary amine (-NH-) group is a key interaction site. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor. The hydrogen atom attached to the nitrogen is polarized, allowing it to act as a hydrogen bond donor. This dual capability enables the molecule to form intermolecular hydrogen bonds, leading to the formation of chains or more complex networks in the solid state or in solution.

π-π Stacking: The molecule contains two aromatic systems: the benzene ring and the thiophene ring. These flat, electron-rich surfaces can interact through π-π stacking. Crystal structure analyses of related compounds, such as 4-Nitro-N-[(E)-thiophen-2-yl-methylidene]aniline, confirm the presence of such interactions, with centroid-centroid distances between benzene rings measured at approximately 3.6020 Å. researchgate.netnih.gov Similar interactions are expected for this compound, contributing significantly to its crystal lattice energy and physical properties.

Electrophilic/Nucleophilic Attack Sites: The molecule's reactivity is defined by its distribution of electron density.

Nucleophilic Sites: The primary nucleophilic center is the lone pair of electrons on the secondary nitrogen atom. The electron-rich ortho positions of the aniline ring and the thiophene ring are also susceptible to attack by electrophiles. Computational studies using Molecular Electrostatic Potential (MEP) maps on similar molecules consistently identify the nitrogen atom and the π-systems of the rings as regions of high negative potential. tandfonline.comkfupm.edu.sa

Electrophilic Sites: The N-H proton is the most acidic proton and can be attacked by strong bases. The aromatic protons are generally unreactive towards nucleophiles unless activated by strong electron-withdrawing groups, which are absent in this molecule.

Design Principles for Modulating Chemical Reactivity and Coordination Behavior

The structure of this compound can be systematically modified to tune its reactivity and its ability to act as a ligand in coordination chemistry.

Modulating Reactivity: The reactivity can be precisely controlled by altering the electronic properties of the substituents.

Replacing the methyl group with a stronger EDG (e.g., methoxy) would further increase the nitrogen's nucleophilicity and the ring's activation.

Introducing an EWG (e.g., a halogen or nitro group) would decrease nucleophilicity and deactivate the ring, providing a route to control the selectivity of reactions.

Modulating Coordination Behavior: The molecule possesses at least two potential coordination sites for metal ions: the nitrogen of the amine and the sulfur of the thiophene ring. This makes it a potential bidentate ligand.

The Lewis basicity of the nitrogen and sulfur atoms, and thus the stability of the resulting metal complexes, can be modulated through the electronic effects of substituents on the aromatic rings.

The steric profile of the ligand can be altered by changing the position of the methyl group or by introducing bulky groups near the coordination sites. This can influence the coordination number and geometry of the metal center, as seen in various nickel(II) complexes with substituted anilines. researchgate.net The participation of heterocyclic atoms in coordination can lead to diverse supramolecular structures, including dimers and coordination polymers. mdpi.com

By applying these design principles, new derivatives of this compound can be synthesized with tailored properties for specific applications in catalysis, materials science, and medicinal chemistry.

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